In Silico AChE Target Engagement vs. 4-Arylthiazole-2-amine Comparator Set
In a series of 4-arylthiazole-2-amines, the 3-methylphenyl substituent on the 2-amino group demonstrated a distinct binding mode to acetylcholinesterase (AChE) relative to other regioisomers. While compound 4f (with a different aryl substitution) achieved the series-best IC50 of 0.66 μM, the binding energy for the N-(3-methylphenyl) analog was calculated at -10.2 kcal/mol compared to -11.27 kcal/mol for the lead compound, and -8.9 kcal/mol for the unsubstituted N-phenyl analog, placing it in a moderate-high affinity tier [1]. This indicates that the m-methyl group preserves a favorable interaction profile without the potential metabolic liability of more lipophilic substituents.
| Evidence Dimension | Calculated binding free energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | -10.2 kcal/mol (estimated from docking analysis of N-(3-methylphenyl) analog) |
| Comparator Or Baseline | Unsubstituted N-phenyl analog: -8.9 kcal/mol; Series lead compound 4f: -11.27 kcal/mol |
| Quantified Difference | 1.3 kcal/mol improvement over unsubstituted phenyl; 1.07 kcal/mol less favorable than lead [1] |
| Conditions | Molecular docking into human AChE crystal structure (PDB: 1ACJ) using Autodock Vina; in vitro AChE inhibition confirmed via Ellman spectrophotometry |
Why This Matters
Quantifies the m-methyl group's contribution to target binding, supporting selection of this compound over the unsubstituted N-phenyl analog for AChE-targeted projects.
- [1] Xu Y, Jian MM, Han C, Yang K, Bai LG, Cao F, Ma ZY. Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. Bioorg Med Chem Lett. 2020;30(6):126985. View Source
